molecular formula C21H20O3 B3705361 5-[(4-ETHENYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE

5-[(4-ETHENYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE

Cat. No.: B3705361
M. Wt: 320.4 g/mol
InChI Key: RBPGDAKYOKQYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-ETHENYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound with a complex molecular structure

Preparation Methods

The synthesis of 5-[(4-ETHENYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE involves several steps. One common method includes the reaction of 4-ethenylphenol with 3,4,7-trimethyl-2H-chromen-2-one in the presence of a suitable catalyst. The reaction conditions typically involve elevated temperatures and controlled environments to ensure the desired product is obtained with high purity .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and yield .

Chemical Reactions Analysis

5-[(4-ETHENYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

5-[(4-ETHENYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-ETHENYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

5-[(4-ETHENYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE can be compared with similar compounds such as:

Properties

IUPAC Name

5-[(4-ethenylphenyl)methoxy]-3,4,7-trimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-5-16-6-8-17(9-7-16)12-23-18-10-13(2)11-19-20(18)14(3)15(4)21(22)24-19/h5-11H,1,12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPGDAKYOKQYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC3=CC=C(C=C3)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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